molecular formula C10H10ClN3 B2849770 5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole CAS No. 1094760-12-9

5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B2849770
CAS No.: 1094760-12-9
M. Wt: 207.66
InChI Key: QEXAATUILWZHEJ-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorobenzyl group and a methyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate then undergoes a cyclization reaction with methyl hydrazine to yield the desired triazole compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, it may inhibit fungal enzymes involved in cell wall synthesis, thereby exerting antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole is unique due to its specific combination of a 4-chlorobenzyl group and a methyl group on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXAATUILWZHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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